Benz(a)anthracen-6-ol, 7,12-dimethyl- Benz(a)anthracen-6-ol, 7,12-dimethyl-
Brand Name: Vulcanchem
CAS No.: 60049-69-6
VCID: VC16964348
InChI: InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3
SMILES:
Molecular Formula: C20H16O
Molecular Weight: 272.3 g/mol

Benz(a)anthracen-6-ol, 7,12-dimethyl-

CAS No.: 60049-69-6

Cat. No.: VC16964348

Molecular Formula: C20H16O

Molecular Weight: 272.3 g/mol

* For research use only. Not for human or veterinary use.

Benz(a)anthracen-6-ol, 7,12-dimethyl- - 60049-69-6

Specification

CAS No. 60049-69-6
Molecular Formula C20H16O
Molecular Weight 272.3 g/mol
IUPAC Name 7,12-dimethylbenzo[a]anthracen-6-ol
Standard InChI InChI=1S/C20H16O/c1-12-15-8-5-6-9-16(15)13(2)20-18(21)11-14-7-3-4-10-17(14)19(12)20/h3-11,21H,1-2H3
Standard InChI Key BMVBOHOCDCRUHY-UHFFFAOYSA-N
Canonical SMILES CC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)C)O

Introduction

Chemical Identity and Structural Characteristics

Benz(a)anthracen-6-ol, 7,12-dimethyl- has the molecular formula C₂₀H₁₆O and a molecular weight of 272.3 g/mol. Its IUPAC name, 7,12-dimethylbenzo[a]anthracen-6-ol, reflects the positions of the methyl and hydroxyl substituents on the tetracyclic aromatic system. The compound’s structure consists of four fused benzene rings, with methyl groups enhancing hydrophobicity and the hydroxyl group introducing potential sites for phase II metabolism, such as glucuronidation or sulfation.

PropertyValueSource
CAS Registry Number60049-69-6
Molecular FormulaC₂₀H₁₆O
Molecular Weight272.3 g/mol
IUPAC Name7,12-dimethylbenzo[a]anthracen-6-ol
Canonical SMILESCC1=C2C3=CC=CC=C3C=C(C2=C(C4=CC=CC=C14)O)C

The hydroxyl group at position 6 distinguishes this compound from DMBA (CAS No. 57-97-6), a prototypical carcinogenic PAH with methyl groups at positions 7 and 12 but no hydroxyl substitution . This structural modification likely influences its electronic configuration, solubility, and interactions with biological macromolecules such as DNA or cytochrome P450 enzymes.

Reaction StepConditionsYieldSource
MethylationTiCl₂·LiAlH₄ in THF, 3h, heatNot specified
HydroxylationSnCl₄ or ZnCl₂ catalysisNot specified
Epoxide formationSulfur at 200–220°CNot specified

The hydroxyl group’s presence introduces reactivity toward electrophilic aromatic substitution, potentially enabling further functionalization at positions ortho or para to the -OH group.

Biological Activities and Toxicological Profile

While direct toxicological data on benz(a)anthracen-6-ol, 7,12-dimethyl- are sparse, its structural analogy to DMBA offers predictive insights. DMBA is a potent carcinogen classified by the U.S. EPA as a Group B2 probable human carcinogen with a potency factor of 540 (mg/kg/day)⁻¹ . Metabolic activation of DMBA involves cytochrome P450-mediated oxidation to electrophilic diol epoxides, which form DNA adducts initiating tumorigenesis .

The hydroxyl group in benz(a)anthracen-6-ol, 7,12-dimethyl- may alter this pathway:

  • Enhanced Detoxification: Phase II conjugation (e.g., glucuronidation) of the hydroxyl group could facilitate excretion, reducing bioaccumulation.

  • Reduced Carcinogenicity: Steric hindrance from the hydroxyl group might impede metabolic activation to DNA-reactive intermediates, though this hypothesis requires validation.

Notably, hydroxylated DMBA derivatives like 7-hydroxymethyl-12-methylbenz[a]anthracene exhibit adrenal toxicity in rodent models, suggesting that even modified PAHs retain significant biological activity.

Environmental Persistence and Ecotoxicology

PAHs like benz(a)anthracen-6-ol, 7,12-dimethyl- are persistent environmental contaminants due to their hydrophobicity (LogP = 5.76 for DMBA ) and resistance to microbial degradation. Key environmental considerations include:

  • Bioaccumulation: High lipid solubility promotes uptake in aquatic and terrestrial organisms, with potential trophic magnification .

  • Photodegradation: Solar UV irradiation can degrade PAHs into more polar, but potentially more toxic, oxygenated derivatives.

  • Soil Adsorption: Strong affinity for organic matter limits groundwater mobility but prolongs soil residency .

Regulatory frameworks for PAHs often group hydroxylated derivatives with parent compounds, though differential toxicity warrants compound-specific assessment .

Research Gaps and Future Directions

Despite advances in PAH toxicology, critical gaps remain for benz(a)anthracen-6-ol, 7,12-dimethyl-:

  • Metabolic Studies: Elucidating phase I and II metabolism using in vitro hepatocyte models.

  • Carcinogenicity Testing: Long-term rodent bioassays to compare tumorigenic potential with DMBA.

  • Environmental Monitoring: Developing analytical methods (e.g., HPLC-MS/MS) to detect this compound in environmental matrices .

Addressing these gaps will require interdisciplinary collaboration between synthetic chemists, toxicologists, and environmental scientists to fully characterize this understudied PAH derivative.

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